3,4-Dimethyl-3'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-3’-iodobenzophenone is an organic compound belonging to the family of benzophenones. It is a pale yellow crystalline powder that is soluble in most organic solvents such as methanol, ethanol, and acetone. The compound is primarily used as a photoinitiator in the production of UV-curable resins, coatings, and inks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3’-iodobenzophenone typically involves the iodination of 3,4-dimethylbenzophenone. This can be achieved through various methods, including the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of 3,4-Dimethyl-3’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-3’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or hydrocarbons.
Scientific Research Applications
3,4-Dimethyl-3’-iodobenzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in the synthesis of polymers and resins.
Biology: Investigated for its potential use in biological assays and imaging due to its photoreactive properties.
Medicine: Explored for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of UV-curable coatings, inks, and adhesives.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3’-iodobenzophenone primarily involves its ability to absorb UV light and generate reactive species. These reactive species can initiate polymerization reactions or interact with biological molecules. The compound’s photoreactivity makes it a valuable tool in various applications, including photoinitiation and photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with similar photoreactive properties but lacks the iodine and methyl substituents.
4-Iodobenzophenone: Similar structure but without the methyl groups.
3,4-Dimethylbenzophenone: Similar structure but without the iodine atom.
Uniqueness
3,4-Dimethyl-3’-iodobenzophenone is unique due to the presence of both iodine and methyl groups, which enhance its photoreactivity and solubility in organic solvents. This makes it particularly useful in applications requiring efficient photoinitiation and solubility in various media.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVECZUFLEFJGAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264489 |
Source
|
Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-21-2 |
Source
|
Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.